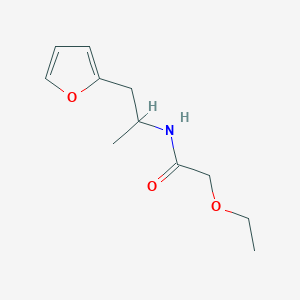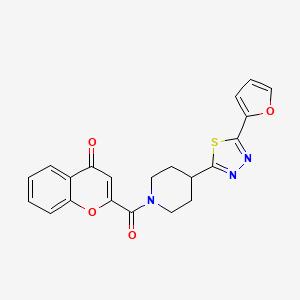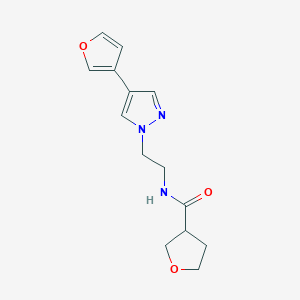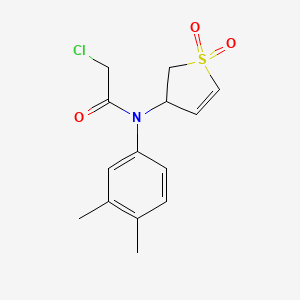
2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide, commonly known as EFPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFPA belongs to the class of amides and is synthesized using specific methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives highlights the versatility of furan-containing compounds in organic synthesis, suggesting that similar reactions could be explored with 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide for the synthesis of novel organic compounds (Nozoe et al., 1971).
- The unexpected secondary carbo-Piancatelli rearrangement observed in the Betti reaction of 2-naphthol, furfural, and acetamide underlines the potential for discovering novel reaction pathways and intermediates in the synthesis of complex organic molecules (Gutnov et al., 2019).
- Decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl derivatives demonstrate the utility of furan-based compounds in facilitating bond rearrangements, pointing to the potential of this compound in similar applications (Craig et al., 2005).
Materials Science and Polymer Synthesis
- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block opens avenues for using furan derivatives, such as this compound, in the development of sustainable polymeric materials (Jiang et al., 2014).
Anticancer and Antiangiogenic Activity
- The design and synthesis of novel 3-arylaminobenzofuran derivatives for targeting the colchicine site on tubulin, with notable in vitro and in vivo anticancer and antiangiogenic activity, suggest that structurally related compounds like this compound could also have potential applications in cancer therapy (Romagnoli et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of pharmaceutical medicines and natural products .
Mode of Action
A related compound, (s)-1-(furan-2-yl)propan-1-ol, was synthesized by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also interact with its targets through a similar bioreduction process.
Biochemical Pathways
The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also influence similar biochemical pathways.
Pharmacokinetics
The related compound (s)-1-(furan-2-yl)propan-1-ol was obtained with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might have similar pharmacokinetic properties.
Result of Action
The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the synthesis of various pharmaceutical medicines and natural products , suggesting that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might have similar effects.
Action Environment
It’s worth noting that the related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-14-8-11(13)12-9(2)7-10-5-4-6-15-10/h4-6,9H,3,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYIHAIMCILGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC(C)CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)
![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)


![(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide](/img/structure/B2761787.png)
![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2761788.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)
![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)
